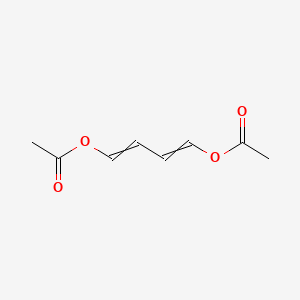![molecular formula C24H39NO3 B12435177 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid CAS No. 128201-89-8](/img/structure/B12435177.png)
4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid is a complex organic compound characterized by the presence of multiple double bonds in its structure. This compound is derived from icosa-5,8,11,14-tetraenoic acid, which is a type of polyunsaturated fatty acid. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid typically involves the reaction of icosa-5,8,11,14-tetraenoic acid with butanoic acid derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of multiple double bonds on chemical reactivity.
Biology: The compound is studied for its potential biological activities, including its role in cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes, particularly those involving polyunsaturated fatty acids.
Mecanismo De Acción
The mechanism of action of 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid include other polyunsaturated fatty acids such as arachidonic acid and eicosapentaenoic acid. These compounds share structural similarities but differ in the number and position of double bonds.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the arrangement of double bonds. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
128201-89-8 |
|---|---|
Fórmula molecular |
C24H39NO3 |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28) |
Clave InChI |
JKUDIEXTAYKJNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



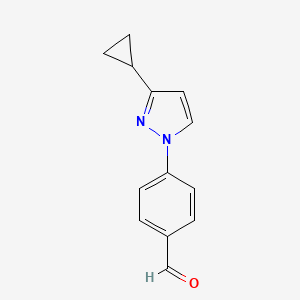

![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)
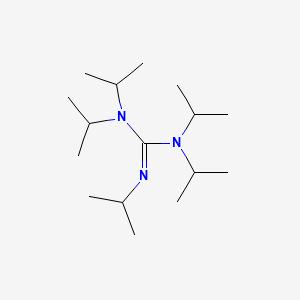

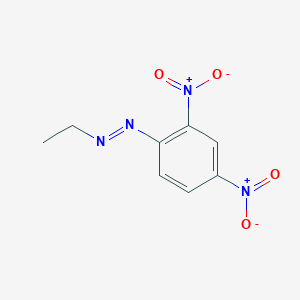
![alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6'-O-Feruloylsucrose](/img/structure/B12435169.png)
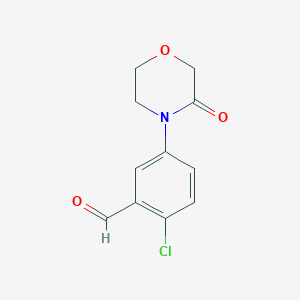
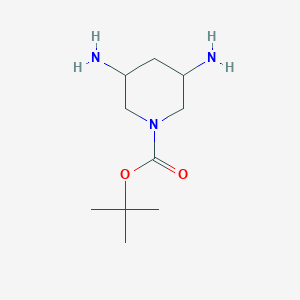
![[(2R,3R,4S,5R,6S,7S,8R,13R,14R,17S)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12435179.png)
![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)
![[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12435190.png)
